molecular formula C16H20N4O3 B2942795 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 849913-68-4

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2942795
CAS No.: 849913-68-4
M. Wt: 316.361
InChI Key: KJJIAJLWPZOWIK-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with a unique structure that combines a piperazine ring with a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Functionalization with the hydroxyethyl group: The hydroxyethyl group is added via alkylation reactions, typically using ethylene oxide or similar reagents.

    Oxidation to form the carbaldehyde group: The final step involves the oxidation of a primary alcohol to an aldehyde, using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.

    Reduction: Reduction of the carbaldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the piperazine ring.

    Condensation: Formation of Schiff bases with primary amines.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO₄ under mild conditions.

    Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Condensation: Primary amines under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Alkylated piperazine derivatives.

    Condensation: Schiff bases.

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance widely used in biological research.

    4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer with similar properties.

Uniqueness

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its combination of a piperazine ring with a pyrido[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12-2-3-14-17-15(13(11-22)16(23)20(14)10-12)19-6-4-18(5-7-19)8-9-21/h2-3,10-11,21H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJIAJLWPZOWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)CCO)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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